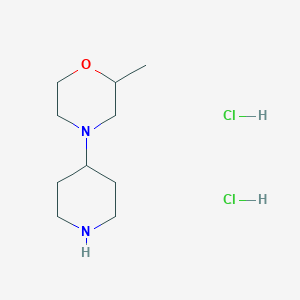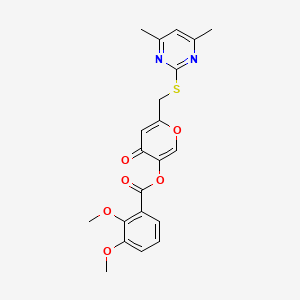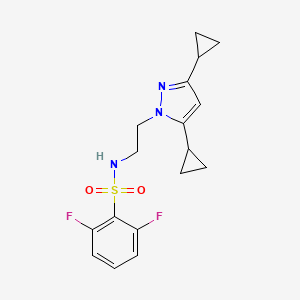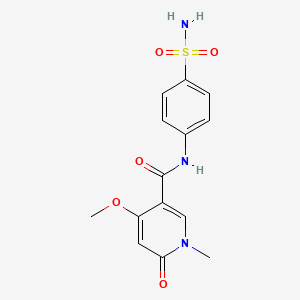
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2O and a molecular weight of 257.2 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride” is defined by its molecular formula, C10H22Cl2N2O . The exact structural layout would require more specific information or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Antimicrobial Potentials
An efficient synthesis route for related morpholine derivatives has been developed, which are potent as antimicrobials. Kumar, Sadashiva, and Rangappa (2007) described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, highlighting its potential in creating powerful antimicrobial agents including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar et al., 2007).
Catalytic Applications
Singh et al. (2013) explored the synthesis and structural chemistry of morpholine/piperidine–palladium(II) complexes, demonstrating their effectiveness as catalysts for the Heck reaction. These complexes showed promise for use in organic synthesis, displaying high turnover numbers (TON) and turnover frequencies (TOF) (Singh et al., 2013).
Crystal Structure and Spectroscopic Properties
Aydinli, Sayil, and Ibiş (2010) synthesized and analyzed the crystal structures of morpholine and piperidine derivatives, providing insights into their potential applications in materials science and structural biology (Aydinli et al., 2010).
Diastereoselective Synthesis
Liu, Zhang, Sun, and Yan (2014) reported on the diastereoselective synthesis of tetrahydropyrimidin-2-thiones, employing morpholine and piperidine as reactants. This study underscores the importance of these compounds in synthesizing complex organic molecules with high stereochemical control (Liu et al., 2014).
Inhibitory Effects on Enzymes
Ozmen Ozgun et al. (2016) investigated the effects of isatin Mannich bases, which incorporate morpholine and piperidine moieties, on various enzymes. These compounds showed significant inhibitory activity against carbonic anhydrases and cholinesterases, suggesting potential therapeutic applications (Ozmen Ozgun et al., 2016).
Ionic Liquid Crystals
Lava, Binnemans, and Cardinaels (2009) demonstrated the use of morpholine and piperidine derivatives in designing ionic liquid crystals. These compounds exhibited rich mesomorphic behaviors, indicating their potential applications in advanced materials and liquid crystal technology (Lava et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4-piperidin-4-ylmorpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10;;/h9-11H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFISZGCJHZTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2582345.png)
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2582348.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2582350.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582353.png)

![N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B2582357.png)



![N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2582364.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)
![N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2582367.png)